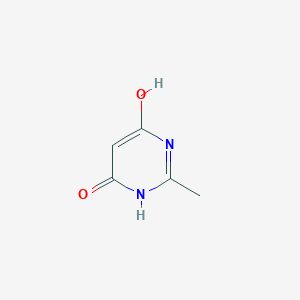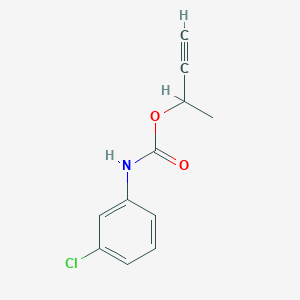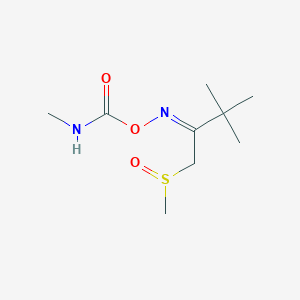
4,6-Dihydroxy-2-methylpyrimidine
Vue d'ensemble
Description
4,6-Dihydroxy-2-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in biological systems as components of nucleic acids, where they form the basic structure for cytosine, thymine, and uracil. The specific compound of interest, 4,6-dihydroxy-2-methylpyrimidine, has been studied for various properties, including its basicity, tautomeric forms, and potential for forming derivatives with antimicrobial activity .
Synthesis Analysis
The synthesis of 4,6-dihydroxy-2-methylpyrimidine and its derivatives can be achieved through various methods. For instance, a modified condensation of monosubstituted malonic acid diesters with guanidine has been used to prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines . Additionally, the synthesis of various 2-substituted 5,6(4)-dihydroxypyrimidines has been extended using a method involving the condensation of ethyl benzyloxyacetate and ethyl formate . These methods highlight the versatility of pyrimidine chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of 4,6-dihydroxy-2-methylpyrimidine has been studied using spectroscopic techniques. The ultraviolet spectrum of 4,6-dihydroxypyrimidine has been compared with those of various N-, O-, and 5-alkylated derivatives to understand the tautomeric forms present in aqueous solutions . Furthermore, the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines have been determined, revealing insights into the molecular-electronic structures and the intermolecular interactions that these compounds can engage in .
Chemical Reactions Analysis
The chemical reactivity of 4,6-dihydroxy-2-methylpyrimidine includes its ability to form azo dyes through coupling with diazonium salts, which has been explored for the synthesis of new azo disperse dyes with antimicrobial activity . Additionally, the compound has been shown to undergo photochemical transformations when isolated in low-temperature matrices, leading to the formation of various products such as the dihydroxy form, the Dewar isomer, and the open-ring ketene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-dihydroxy-2-methylpyrimidine derivatives have been studied extensively. For example, the basicity of the compound is influenced by substituents at the 2 position, with alkyl substituents increasing basicity and nitro groups decreasing it . The compound's ability to inhibit the synthesis of DNA in bacteria has also been reported, indicating its potential as a microbial inhibitor with selective toxicity for gram-positive bacteria . The fine structure and basicity of "4,6-dihydroxypyrimidines" have been analyzed, showing that the parent compound exists mainly as a mesomeric betaine in aqueous solution .
Applications De Recherche Scientifique
Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine serves as an important precursor in the pharmaceutical and explosive industries. It is used in the synthesis of high explosives and medicinal valued products. The economic process for its production has been developed, focusing on quality assurance through spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis Research
The compound is also pivotal in the synthesis of various chemical intermediates, including 4,6-dichloro-2-methylpyrimidine, which is an important intermediate in the synthesis of anticancer drugs like dasatinib (Guo Lei-ming, 2012).
Electrochemical Studies
Electrochemically, it participates in the oxidation processes of catechols. The electrochemical synthesis involving 4,6-dihydroxy-2-methylpyrimidine leads to the formation of benzofuro[2,3-d]pyrimidine derivatives, which are of significant interest in electrochemical studies (Fakhari, Nematollahi, & Moghaddam, 2005).
Nitration and Hydrolysis
In organic chemistry, the nitration of 4,6-dihydroxy-2-methylpyrimidine in concentrated sulfuric acid yields dinitro derivatives. These derivatives are important for further chemical transformations in synthetic organic chemistry (Astrat’ev et al., 2001).
Photochemical Transformations
The compound also undergoes interesting photochemical transformations when trapped in low-temperature matrices, revealing valuable insights into its structural and chemical behavior under varying conditions (Rostkowska et al., 2020).
Synthesis of Polyether Urethanes
A series of polyether urethanes containing a 4,6-dihydroxy-2-methylpyrimidine structure in the main chain have been synthesized, demonstrating its role in the development of advanced polymeric materials (Oprea & Potolinca, 2010).
Spectroscopic Studies
Spectroscopic studies have explored the basicity of 4,6-dihydroxy-2-methylpyrimidine derivatives, contributing to our understanding of its chemical behavior and interaction with other compounds (Vu et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxy-2-methylpyrimidine | |
CAS RN |
1194-22-5, 40497-30-1 | |
| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)





